3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde

Descripción general

Descripción

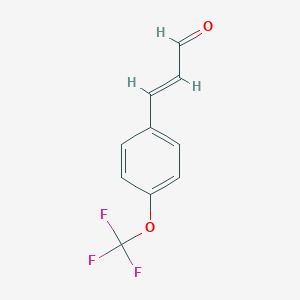

3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde: is an organic compound with the molecular formula C10H7F3O2 . It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method is the Knoevenagel condensation reaction, where 4-(trifluoromethoxy)benzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde moiety undergoes selective oxidation to carboxylic acid derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Acid | KMnO₄ (aq), H₂SO₄, 60°C, 4 h | 3-(4-(Trifluoromethoxy)phenyl)acrylic acid | 78% | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → rt, 12 h | Epoxy derivative | 62% |

- Mechanistic Insight : Oxidation with KMnO₄ proceeds via a radical mechanism, where the aldehyde group is converted to a carboxylate intermediate before acid workup . Epoxidation exploits the electron-deficient double bond’s susceptibility to electrophilic attack .

Reduction Reactions

The α,β-unsaturated system allows selective reduction of either the double bond or aldehyde group:

- Catalytic Hydrogenation : Palladium-mediated hydrogenation selectively reduces the conjugated double bond without affecting the aldehyde group .

- Steric Effects : The trifluoromethoxy group directs reduction regioselectivity by stabilizing transition states through inductive effects .

Substitution Reactions

The trifluoromethoxy group exhibits limited nucleophilic substitution, while the aldehyde participates in condensations:

- Schiff Base Formation : Imine synthesis proceeds via nucleophilic attack of amines on the aldehyde carbonyl .

- Acyl Chloride Utility : The resulting chloride serves as an electrophile in peptide coupling or Friedel-Crafts reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings due to its conjugated system:

- Heck Reaction : The acrylaldehyde acts as an olefin partner, coupling with aryl halides to form cinnamaldehyde analogs .

- Electronic Effects : The trifluoromethoxy group enhances oxidative addition efficiency in cross-couplings by polarizing the π-system .

Biological Interactions

While not a primary focus, its structural analogs demonstrate:

- Antimicrobial Activity : Disruption of bacterial ATPase via membrane penetration.

- Anti-inflammatory Effects : NF-κB inhibition through aldehyde-mediated thiol conjugation.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its unique trifluoromethoxy group enhances the lipophilicity and metabolic stability of derivatives, making them suitable for medicinal chemistry.

2. Biological Research

- Precursor for Bioactive Molecules : In biological studies, this compound is investigated for its potential to synthesize bioactive molecules. The trifluoromethoxy group can significantly influence biological activity, enhancing potency and selectivity.

3. Medicinal Chemistry

- Drug Discovery : Researchers are exploring derivatives of 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde for pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural modifications enabled by this compound allow for the development of novel therapeutic agents .

Industrial Applications

1. Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers or coatings can impart enhanced properties such as increased thermal stability and chemical resistance.

2. Material Science

- In materials science, derivatives of this compound are being studied for their potential applications in creating high-performance materials due to their unique chemical properties.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant activity against prostate cancer cells with IC50 values comparable to established chemotherapeutics .

Case Study 2: Drug Development

In drug discovery research, derivatives were synthesized to evaluate their anti-inflammatory properties. The incorporation of the trifluoromethoxy group was found to enhance bioavailability and efficacy in preclinical models .

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde is largely dependent on its chemical structure. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The acrylaldehyde moiety can also participate in Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules .

Comparación Con Compuestos Similares

3-(4-Methoxyphenyl)acrylaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

3-(4-Fluorophenyl)acrylaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

3-(4-Chlorophenyl)acrylaldehyde: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde imparts unique properties to the compound. This group can enhance the lipophilicity, metabolic stability, and bioavailability of the molecule, making it more suitable for various applications in medicinal chemistry and materials science.

Actividad Biológica

3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H7F3O2. Its structure features a trifluoromethoxy group attached to a phenyl ring, linked to an acrylaldehyde moiety. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which may influence the compound's biological efficacy.

The biological activity of this compound can be understood through its interactions with various biochemical pathways:

- Anti-inflammatory Effects : Related compounds, such as cinnamaldehyde, have demonstrated the ability to inhibit NF-κB activity and reduce pro-inflammatory cytokines like TNF-α and IL-8 in cell lines. This suggests that this compound may exhibit similar anti-inflammatory properties.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial effects by disrupting bacterial cell membranes and inhibiting ATPase activity, which is crucial for energy metabolism. This mechanism may also apply to this compound.

- Antioxidant Properties : The presence of the trifluoromethoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Cytotoxicity against Cancer Cells : Research indicates that compounds with similar structures exhibit cytotoxic effects on breast cancer cell lines (e.g., MCF-7). The presence of electron-withdrawing groups like trifluoromethoxy enhances these effects due to increased membrane permeability and interaction with cellular targets .

- Enzyme Inhibition Studies : A study evaluated related compounds for their inhibitory effects on cholinesterases and cyclooxygenase enzymes. The results indicated moderate inhibition, suggesting potential for therapeutic applications in neurodegenerative diseases and inflammation management .

- Molecular Docking Studies : Computational studies have shown that trifluoromethyl groups can form significant interactions with enzyme active sites, enhancing binding affinity and specificity. This supports the hypothesis that this compound may interact favorably with various molecular targets, leading to enhanced biological activity .

Propiedades

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLWQJCNHVNJG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183800-94-4 | |

| Record name | (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.